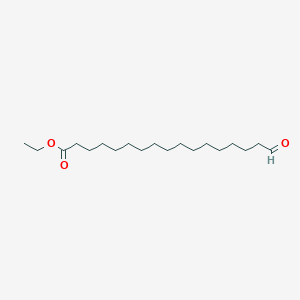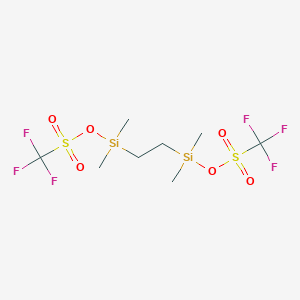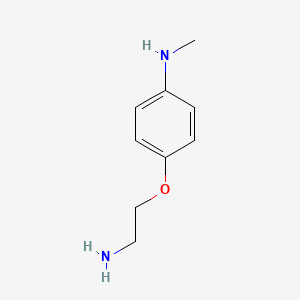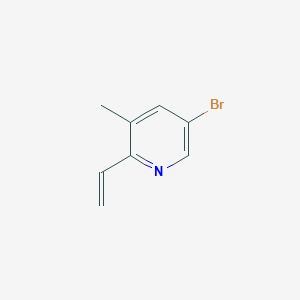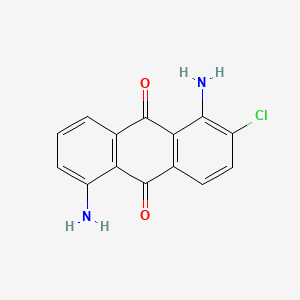
1,5-Diamino-2-chloro-9,10-anthracenedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,5-Diamino-2-chloroanthracene-9,10-dione is an organic compound belonging to the anthraquinone family. Anthraquinones are known for their vibrant colors and are widely used in dyes and pigments. This particular compound is characterized by the presence of amino groups at the 1 and 5 positions, a chlorine atom at the 2 position, and a quinone structure at the 9 and 10 positions. The unique arrangement of these functional groups imparts specific chemical and physical properties to the compound, making it valuable in various scientific and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-diamino-2-chloroanthracene-9,10-dione typically involves the following steps:
Nitration: Anthracene is nitrated to introduce nitro groups at specific positions.
Reduction: The nitro groups are then reduced to amino groups using reducing agents such as iron powder and hydrochloric acid.
Chlorination: Chlorine is introduced at the 2 position using chlorinating agents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).
Oxidation: The final step involves the oxidation of the anthracene ring to form the quinone structure at the 9 and 10 positions
Industrial Production Methods
Industrial production of 1,5-diamino-2-chloroanthracene-9,10-dione follows similar synthetic routes but on a larger scale. The process involves:
Bulk Nitration: Large quantities of anthracene are nitrated in reactors.
Continuous Reduction: The reduction process is carried out in continuous flow reactors to ensure efficiency.
Automated Chlorination: Chlorination is performed using automated systems to control the reaction conditions precisely.
Oxidation in Reactors: The oxidation step is conducted in large reactors with controlled temperature and pressure to ensure high yield and purity
化学反応の分析
Types of Reactions
1,5-Diamino-2-chloroanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the quinone structure back to the corresponding dihydroxy compound.
Substitution: The chlorine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are employed for substitution reactions.
Major Products
Oxidation: Products include various oxidized derivatives with additional functional groups.
Reduction: The major product is the corresponding dihydroxy compound.
Substitution: Substituted derivatives with different functional groups replacing the chlorine atom.
科学的研究の応用
1,5-Diamino-2-chloroanthracene-9,10-dione has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Employed in the study of biological processes and as a fluorescent probe.
Medicine: Investigated for its potential anticancer and antimicrobial properties.
Industry: Utilized in the production of dyes, pigments, and organic semiconductors
作用機序
The mechanism of action of 1,5-diamino-2-chloroanthracene-9,10-dione involves its interaction with molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also generates reactive oxygen species (ROS) that cause oxidative damage to cellular components. These actions contribute to its potential anticancer and antimicrobial effects .
類似化合物との比較
Similar Compounds
- 1,5-Diamino-4,8-dihydroxyanthracene-9,10-dione
- 1,8-Diaminoanthraquinone
- 2-Chloroanthraquinone
Uniqueness
1,5-Diamino-2-chloroanthracene-9,10-dione is unique due to the specific arrangement of amino and chlorine groups, which imparts distinct chemical reactivity and biological activity. Compared to other similar compounds, it exhibits unique fluorescence properties and potential therapeutic applications .
特性
CAS番号 |
6313-43-5 |
|---|---|
分子式 |
C14H9ClN2O2 |
分子量 |
272.68 g/mol |
IUPAC名 |
1,5-diamino-2-chloroanthracene-9,10-dione |
InChI |
InChI=1S/C14H9ClN2O2/c15-8-5-4-7-11(12(8)17)14(19)6-2-1-3-9(16)10(6)13(7)18/h1-5H,16-17H2 |
InChIキー |
AXABXWMNLWJHPD-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=C1)N)C(=O)C3=C(C2=O)C(=C(C=C3)Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


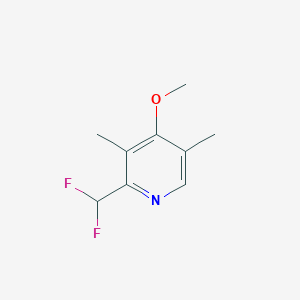
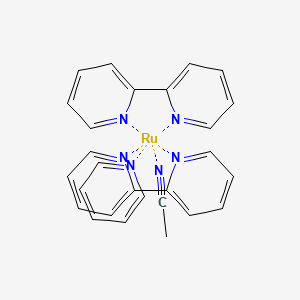
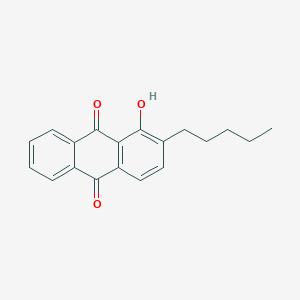

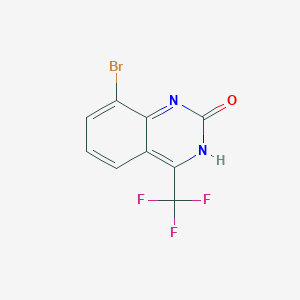
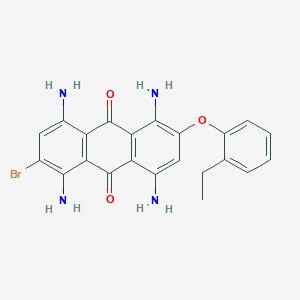

![9,10-Anthracenedione, 2-[(4-hydroxyphenyl)azo]-](/img/structure/B13133583.png)
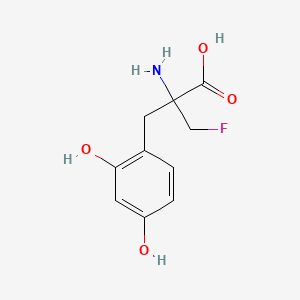
![5-Methoxyimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13133598.png)
